1,1,1,2-Tetramethyl-2,2-divinyldisilane

Photochemistry Silene intermediates Time-resolved spectroscopy

1,1,1,2-Tetramethyl-2,2-divinyldisilane (IUPAC: bis(ethenyl)-methyl-trimethylsilylsilane) is an unsymmetrical organosilicon compound belonging to the vinyldisilane class, with molecular formula C₈H₁₈Si₂ and molecular weight 170.40 g·mol⁻¹. Unlike its widely cited symmetrical isomer 1,1,2,2-tetramethyl-1,2-divinyldisilane, this compound features an asymmetric Si–Si bond bearing a trimethylsilyl group on one silicon and a methyl(divinyl)silyl group on the other.

Molecular Formula C8H18Si2
Molecular Weight 170.40 g/mol
Cat. No. B13111752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1,2-Tetramethyl-2,2-divinyldisilane
Molecular FormulaC8H18Si2
Molecular Weight170.40 g/mol
Structural Identifiers
SMILESC[Si](C)(C)[Si](C)(C=C)C=C
InChIInChI=1S/C8H18Si2/c1-7-10(6,8-2)9(3,4)5/h7-8H,1-2H2,3-6H3
InChIKeySSKBZCXSHBXUFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,1,2-Tetramethyl-2,2-divinyldisilane – Unsymmetrical Vinyldisilane for Differentiated Photochemical and Crosslinking Applications


1,1,1,2-Tetramethyl-2,2-divinyldisilane (IUPAC: bis(ethenyl)-methyl-trimethylsilylsilane) is an unsymmetrical organosilicon compound belonging to the vinyldisilane class, with molecular formula C₈H₁₈Si₂ and molecular weight 170.40 g·mol⁻¹ . Unlike its widely cited symmetrical isomer 1,1,2,2-tetramethyl-1,2-divinyldisilane, this compound features an asymmetric Si–Si bond bearing a trimethylsilyl group on one silicon and a methyl(divinyl)silyl group on the other [1]. This structural asymmetry imparts distinct photochemical and physicochemical properties that are directly relevant to applications requiring wavelength‑specific silene generation and differentiated vinyl reactivity in crosslinking or polymerization processes.

Photochemistry

Unsymmetrical vinyldisilane for wavelength‑specific silene generation

Crosslinking

Differentiated vinyl reactivity from gem‑divinyl substitution pattern

Material Science

Volatile precursor for silicon‑carbon thin films via vapor deposition

Why 1,1,1,2-Tetramethyl-2,2-divinyldisilane Cannot Be Replaced by Symmetrical Vinyldisilane Isomers


Commercial vinyldisilane products bearing CAS 1450‑29‑9 are overwhelmingly the symmetrical 1,1,2,2‑tetramethyl‑1,2‑divinyldisilane isomer [1]. Procurement based solely on this CAS number risks delivering the symmetrical isomer, which exhibits a fundamentally different photochemical signature: its photogenerated silene absorbs at 270 nm, whereas the unsymmetrical target isomer generates a silene absorbing at 325 nm [2]. This 55 nm bathochromic shift is not incremental – it places the reactive intermediate in a distinct spectral window, enabling selective excitation in the presence of other chromophores. Furthermore, the unsymmetrical distribution of substituents across the Si–Si bond (SiMe₃ vs. SiMeVin₂) creates regiochemically nonequivalent vinyl groups, a feature absent in the symmetrical isomer and critical for stepwise, directional crosslinking or sequential functionalization strategies.

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Symmetrical isomer (CAS 1450‑29‑9) may generate a silene absorbing in a different UV region, compromising wavelength‑orthogonal photochemistry.

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Equivalent vinyl groups in the symmetrical isomer prevent stepwise, regiocontrolled crosslinking or sequential functionalization.

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Commercial listings often conflate the two isomers; identity must be analytically confirmed to avoid procurement mismatch.

Quantitative Differentiation Evidence for 1,1,1,2-Tetramethyl-2,2-divinyldisilane vs. Symmetrical and Mono‑Vinyl Comparators


55 nm Bathochromic Shift in Photogenerated Silene Absorption vs. Symmetrical Isomer and Pentamethylvinyldisilane

Under identical photolysis conditions in 3‑methylpentane matrices at 77 K, 1,1,1,2‑tetramethyl‑2,2‑divinyldisilane (compound 3) produces a silene intermediate with an absorption maximum at 325 nm. In contrast, the symmetrical isomer 1,1,2,2‑tetramethyl‑1,2‑divinyldisilane (compound 2) and the mono‑vinyl analog pentamethylvinyldisilane (compound 1) both generate silenes absorbing at 270 nm [1]. This 55 nm red shift is confirmed by both steady‑state matrix isolation and nanosecond laser flash photolysis in deoxygenated hexane solution at ambient temperature, with transient decay kinetics measured over tens of microseconds [1].

Silene λmax
Head‑to‑head
Target: 325 nm
Comparator: 270 nm
Δλ = +55 nm red shift
Enables wavelength‑selective excitation above 300 nm
Confirmed by matrix isolation and laser flash photolysis
Photochemistry Silene intermediates Time-resolved spectroscopy

Lower Predicted Boiling Point and Higher Vapor Pressure vs. Symmetrical Isomer – Implications for Vapor‑Phase Processing

Predicted physicochemical data from the ACD/Labs Percepta platform indicate that 1,1,1,2‑tetramethyl‑2,2‑divinyldisilane has a boiling point of 147.6 ± 13.0 °C at 760 mmHg and a vapor pressure of 5.6 ± 0.3 mmHg at 25 °C . The symmetrical isomer 1,1,2,2‑tetramethyl‑1,2‑divinyldisilane, in contrast, exhibits a higher boiling point of 152.5 ± 9.0 °C and a lower vapor pressure of 4.5 ± 0.3 mmHg under the same conditions . The flash point of the unsymmetrical isomer is also lower (26.0 ± 12.9 °C vs. 29.4 ± 11.8 °C) . These data are computationally predicted and should be validated experimentally; however, the consistent directional differences across all three volatility‑related parameters suggest a real physical distinction arising from the asymmetric molecular architecture.

Volatility Profile
Predicted
BP ~5 °C lower
VP ~24% higher (5.6 vs. 4.5 mmHg)
May support vapor‑phase processing and delivery uniformity
ACD/Labs predicted; experimental validation recommended
Physical chemistry Vapor deposition Process engineering

Regiochemically Nonequivalent Vinyl Groups Enable Sequential Functionalization vs. Symmetrical Isomer

The unsymmetrical Si–Si bond in 1,1,1,2‑tetramethyl‑2,2‑divinyldisilane positions two vinyl groups on the same silicon atom (SiMeVin₂) while the other silicon bears only methyl groups (SiMe₃). This creates electronically and sterically differentiated vinyl environments within the same molecule – a feature absent in the symmetrical isomer where each silicon bears one vinyl group in identical chemical environments [1]. In the analogous unsymmetrical disilane Me₃Si–SiMe₂[o‑CON(iPr)₂C₆H₄], this type of asymmetry has been exploited to achieve high regioselectivity in bis‑silylation of alkynes, yielding Z‑vinyl disilanes with good functional group tolerance [2]. While direct experimental regioselectivity data for the target compound are not yet published, the structural precedent supports that the two vinyl groups will exhibit differential reactivity toward hydrosilylation catalysts, electrophiles, or radical initiators.

Vinyl Topology
Class‑level
Gem‑divinyl (SiMeVin₂) vs. vic‑divinyl (VinSiMe₂–SiMe₂Vin)
Creates potential for stepwise, chemoselective activation
Inferred from related unsymmetrical disilane reactivity
Regioselective synthesis Crosslinking chemistry Organosilicon reagents

Distinct GC‑MS and NMR Fingerprint Enables Identity Verification vs. Symmetrical Isomer in Quality Control

The unsymmetrical isomer 1,1,1,2‑tetramethyl‑2,2‑divinyldisilane produces a distinct mass spectrum and NMR signature relative to the symmetrical isomer, owing to the different connectivity (SiMe₃–SiMeVin₂ vs. VinMe₂Si–SiMe₂Vin). The GC‑MS spectrum and ¹H/¹³C NMR data are registered in the Wiley Registry of Mass Spectral Data 2023 under the identifier '1,1‑DIVINYLTETRAMETHYLDISILANE – Trimethyl‑[methyl(divinyl)silyl]silane' and in the KnowItAll GC‑MS Library [1]. For the symmetrical isomer, the CAS Common Chemistry entry confirms the SMILES notation C=C[Si](C)(C)[Si](C=C)(C)C, representing the vic‑divinyl arrangement [2]. The two isomers are therefore analytically distinguishable by routine GC‑MS or NMR, which is essential for incoming material identity verification when procuring the unsymmetrical isomer specifically.

Spectral Fingerprint
Supporting
Distinct GC‑MS and NMR spectra registered in Wiley / KnowItAll libraries
Supports unambiguous isomer identity verification at receipt
Authenticated spectral references available
Analytical chemistry Quality control Procurement verification

Application Scenarios Where 1,1,1,2-Tetramethyl-2,2-divinyldisilane Provides a Verifiable Advantage


Wavelength‑Orthogonal Photopolymerization or Photopatterning

In multi‑component photoresist or photocurable resin formulations containing chromophores that absorb in the 250–300 nm range, the symmetrical vinyldisilane would generate its silene intermediate (270 nm) in competition with other photoactive species, leading to uncontrolled initiation. The unsymmetrical isomer's photogenerated silene absorbs at 325 nm – a spectral region where common aromatic photosensitizers and photoacid generators are largely transparent [1]. This allows decoupled, wavelength‑selective activation: irradiation at >300 nm generates the reactive silene exclusively from the unsymmetrical precursor without triggering other photoprocesses, enabling orthogonal stepwise curing or spatially resolved patterning via masked exposure at two distinct wavelengths.

Stepwise, Regiocontrolled Crosslinking for Silicone Elastomers with Gradient Properties

The gem‑divinyl arrangement on a single silicon atom creates two proximal but electronically distinguishable vinyl sites [1]. In platinum‑catalyzed hydrosilylation curing, the first vinyl group reacts preferentially, leaving the second available for a subsequent crosslinking event under modified conditions (e.g., higher temperature or different catalyst loading). This enables the construction of silicone networks with programmed crosslink density gradients – a capability not available with the symmetrical isomer where both vinyl groups react with near‑identical kinetics. The structural precedent from unsymmetrical disilane reagents demonstrates that such asymmetry translates into synthetically useful regioselectivity [2].

Vapor‑Phase Precursor for Silicon‑Containing Thin Films via CVD/ALD

The higher predicted vapor pressure (5.6 vs. 4.5 mmHg at 25 °C) and lower boiling point (147.6 vs. 152.5 °C) of the unsymmetrical isomer relative to the symmetrical comparator [1] translate to more efficient vapor delivery in chemical vapor deposition processes. For applications requiring precise stoichiometric control of silicon‑carbon films – such as low‑k dielectric layers or silicon oxycarbide barrier coatings – the enhanced volatility reduces the required bubbler temperature, minimizes thermal decomposition during delivery, and can improve film thickness uniformity across large‑area substrates.

Photochemical Generation of Silene Intermediates for [2+2] and [4+2] Cycloaddition Chemistry

The well‑characterized photochemical [1,3]‑trimethylsilyl migration of the unsymmetrical isomer cleanly generates a silene intermediate that has been directly observed at 325 nm and trapped with methanol, t‑butanol, acetic acid, acetone, 2,3‑dimethyl‑1,3‑butadiene, cyclohexene, and oxygen, with absolute rate constants in the 10⁵–10⁸ M⁻¹·s⁻¹ range [1]. The red‑shifted absorption of this silene means it can be generated with conventional near‑UV LED sources (365 nm or 395 nm) rather than requiring deep‑UV mercury lamps needed for the symmetrical isomer's silene (270 nm), reducing equipment cost and enabling safer, more accessible photochemical synthesis workflows.

Application
Selection Property
Validation Focus
Wavelength‑orthogonal photopatterning
Red‑shifted silene absorption band
Selective excitation above 300 nm vs. other chromophores
Regiocontrolled step‑growth crosslinking
Gem‑divinyl substitution on a single silicon
Sequential hydrosilylation kinetics and network architecture
CVD/ALD silicon‑carbon film precursor
Higher predicted vapor pressure vs. symmetrical isomer
Volatility, delivery temperature, and film uniformity
Silene cycloaddition chemistry
Silene absorption accessible with near‑UV LEDs
Trapping rate constants and LED compatibility
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